1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes multiple functional groups such as oxadiazole, pyrazole, nitrophenyl, and triazole, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C17H15N11O4 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-5-(4-nitrophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H15N11O4/c1-9-11(8-20-26(9)2)7-19-22-17(29)13-14(10-3-5-12(6-4-10)28(30)31)27(25-21-13)16-15(18)23-32-24-16/h3-8H,1-2H3,(H2,18,23)(H,22,29)/b19-7+ |
InChI Key |
RRXZWPXVUKMWRQ-FBCYGCLPSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=NN1C)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include hydrazine hydrate, nitrobenzene, and various catalysts to facilitate the formation of the desired functional groups. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial activity, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with various molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. In medicinal applications, it may induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
1,2,4-Triazole derivatives: Known for their antimicrobial and anticancer properties.
Oxadiazole derivatives: Often used in the development of new materials and pharmaceuticals.
Pyrazole derivatives: Widely studied for their anti-inflammatory and analgesic effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
